![molecular formula C12H18O3 B1593034 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 46399-60-4](/img/structure/B1593034.png)
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be represented by the SMILES stringCCOCCOC(=O)C1CC2CC1C=C2
. This indicates that the compound contains an ethoxyethyl group attached to a bicyclic heptene structure with a carboxylate functional group. Physical And Chemical Properties Analysis
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a clear liquid . It has a floral aroma with earthy fermented undertones . It is very slightly soluble and soluble in ethanol . The boiling point is 215-217 °C . The refractive index is 1.448-1.488 , and the specific gravity is 1.007-1.047 (20 °C) .Scientific Research Applications
Flavors and Fragrances
This compound is used in the flavors and fragrances industry . It is used to create unique scents and tastes in various products, contributing to their sensory appeal.
Organic Synthesis
“5-NORBORNENE-2-CARBOXYLIC 2’-ETHOXYETHYL ESTER” is an important raw material and intermediate used in organic synthesis . It is used to produce a variety of other compounds in the chemical industry.
Pharmaceuticals
This compound is used in the pharmaceutical industry . It can be used to synthesize various drugs and medicinal compounds.
Agrochemicals
In the agrochemical industry , this compound is used to produce various pesticides, herbicides, and other agricultural chemicals .
Dyestuff
This compound is used in the dyestuff industry . It is used to produce various dyes and pigments.
Surface Modification
“5-NORBORNENE-2-CARBOXYLIC 2’-ETHOXYETHYL ESTER” can be used to modify surfaces . It can influence the optical, magnetic, or electronic properties of the surfaces.
Nanoparticle Functionalization
This compound can be used to functionalize nanoparticles . It can influence the optical, magnetic, or electronic properties of the nanoparticles.
Polymerization
It is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . This is a key process in the production of various types of polymers.
properties
IUPAC Name |
2-ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-14-5-6-15-12(13)11-8-9-3-4-10(11)7-9/h3-4,9-11H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCLXDFOVCATLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627012 | |
Record name | 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
CAS RN |
46399-60-4 | |
Record name | 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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